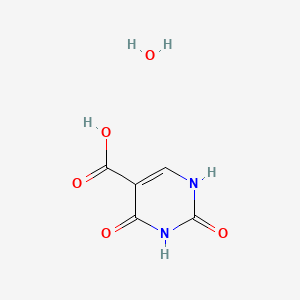
尿嘧啶-5-羧酸一水合物
描述
Uracil-5-carboxylic acid monohydrate is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in ribonucleic acid (RNA) This compound features a carboxyl group at the fifth position of the uracil ring, making it a pyrimidinemonocarboxylic acid
科学研究应用
Uracil-5-carboxylic acid monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in nucleotide metabolism and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
Target of Action
The primary target of Uracil-5-carboxylic acid monohydrate is the enzyme uracil-5-carboxylate decarboxylase . This enzyme belongs to the family of lyases, specifically the carboxy-lyases, which cleave carbon-carbon bonds .
Mode of Action
The Uracil-5-carboxylic acid monohydrate interacts with its target, the enzyme uracil-5-carboxylate decarboxylase, by serving as a substrate for the enzyme . The enzyme catalyzes the chemical reaction that converts uracil-5-carboxylate into uracil and carbon dioxide .
Biochemical Pathways
The action of Uracil-5-carboxylic acid monohydrate primarily affects the biochemical pathway involving the conversion of uracil-5-carboxylate to uracil . This process is part of the larger nucleotide metabolism pathway, specifically the pyrimidine metabolism pathway. The downstream effects of this action include the production of uracil, which is a key component of RNA.
Result of Action
The molecular effect of the action of Uracil-5-carboxylic acid monohydrate is the production of uracil from uracil-5-carboxylate
Action Environment
The action of Uracil-5-carboxylic acid monohydrate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may in turn influence its interaction with the target enzyme . Furthermore, the presence of other molecules in the environment, such as potential interstellar species (SO2, OCS, CS2, NO, N2O, CO, NH3, O2, and C2H4), can also affect the reactivity of uracil’s anionic derivatives .
生化分析
Biochemical Properties
Uracil-5-carboxylic acid monohydrate plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with enzymes such as uracil-5-carboxylate decarboxylase, which catalyzes the decarboxylation of uracil-5-carboxylic acid to uracil and carbon dioxide . This interaction is crucial for maintaining the balance of pyrimidine nucleotides in cells. Additionally, uracil-5-carboxylic acid monohydrate can act as a substrate for various other enzymes involved in nucleotide metabolism, influencing the overall nucleotide pool and cellular functions.
Cellular Effects
Uracil-5-carboxylic acid monohydrate affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can be incorporated into RNA, potentially affecting RNA stability and function. The presence of uracil-5-carboxylic acid monohydrate in RNA can influence the efficiency of translation and the stability of RNA molecules, thereby impacting protein synthesis and cellular metabolism . Additionally, its incorporation into DNA can lead to mutations if not properly repaired, affecting gene expression and cellular functions .
Molecular Mechanism
At the molecular level, uracil-5-carboxylic acid monohydrate exerts its effects through various binding interactions with biomolecules. It can bind to enzymes involved in nucleotide metabolism, influencing their activity and the overall nucleotide pool in cells. For example, its interaction with uracil-5-carboxylate decarboxylase affects the conversion of uracil-5-carboxylic acid to uracil, thereby regulating the levels of these nucleotides in cells . Additionally, uracil-5-carboxylic acid monohydrate can be incorporated into nucleic acids, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of uracil-5-carboxylic acid monohydrate can change over time due to its stability and degradation. Studies have shown that uracil-5-carboxylic acid monohydrate is relatively stable under physiological conditions, but it can degrade over time, affecting its availability and activity in biochemical assays . Long-term exposure to uracil-5-carboxylic acid monohydrate can lead to changes in cellular functions, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of uracil-5-carboxylic acid monohydrate vary with different dosages in animal models. At low doses, it can be incorporated into nucleic acids without causing significant toxicity. At high doses, uracil-5-carboxylic acid monohydrate can lead to toxic effects, including disruptions in nucleotide metabolism and cellular functions . Studies have shown that high doses of uracil-5-carboxylic acid monohydrate can cause adverse effects such as DNA damage and mutations, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
Uracil-5-carboxylic acid monohydrate is involved in various metabolic pathways, particularly those related to nucleotide metabolism. It can be converted to uracil through the action of uracil-5-carboxylate decarboxylase, influencing the levels of pyrimidine nucleotides in cells . Additionally, uracil-5-carboxylic acid monohydrate can be incorporated into RNA and DNA, affecting their stability and function . These interactions highlight the importance of uracil-5-carboxylic acid monohydrate in maintaining nucleotide balance and cellular functions.
Transport and Distribution
Within cells, uracil-5-carboxylic acid monohydrate is transported and distributed through various mechanisms. It can be taken up by cells through nucleotide transporters and incorporated into nucleic acids . Additionally, uracil-5-carboxylic acid monohydrate can interact with binding proteins that facilitate its transport and distribution within cells . These interactions ensure that uracil-5-carboxylic acid monohydrate is available for its biochemical functions and can influence cellular processes.
Subcellular Localization
Uracil-5-carboxylic acid monohydrate is localized in various subcellular compartments, including the nucleus and cytoplasm. In the nucleus, it can be incorporated into DNA and RNA, affecting their stability and function . In the cytoplasm, uracil-5-carboxylic acid monohydrate can be involved in nucleotide metabolism and other biochemical processes . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Uracil-5-carboxylic acid monohydrate can be synthesized through several methods. One common approach involves the carboxylation of uracil using carbon dioxide under high pressure and temperature conditions. Another method includes the oxidation of uracil derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of uracil-5-carboxylic acid monohydrate often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the carboxylation of uracil in the presence of a catalyst, followed by purification steps such as crystallization and recrystallization to obtain the monohydrate form.
化学反应分析
Types of Reactions: Uracil-5-carboxylic acid monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Uracil-5-carbinol.
Substitution: Uracil derivatives with different functional groups at the fifth position.
相似化合物的比较
Uracil: The parent compound, lacking the carboxyl group at the fifth position.
5-Fluorouracil: A fluorinated derivative used as an anticancer agent.
Thymine: A similar pyrimidine nucleobase found in deoxyribonucleic acid (DNA).
Uniqueness: Uracil-5-carboxylic acid monohydrate is unique due to the presence of the carboxyl group, which imparts distinct chemical properties and reactivity. This functional group allows for a broader range of chemical modifications and applications compared to its parent compound, uracil.
属性
IUPAC Name |
2,4-dioxo-1H-pyrimidine-5-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.H2O/c8-3-2(4(9)10)1-6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMYNECKRWOZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610873 | |
| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69727-34-0 | |
| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


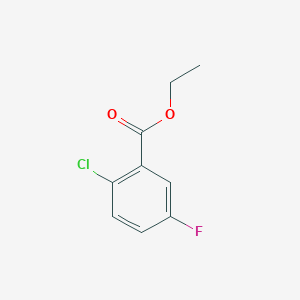
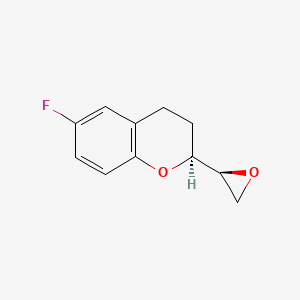
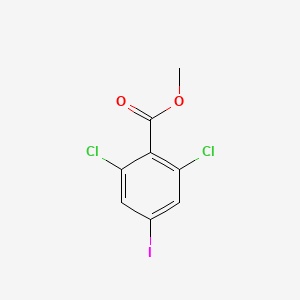
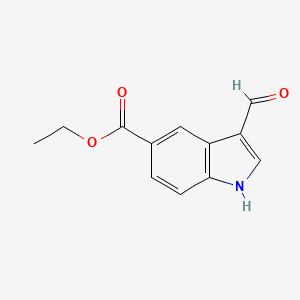
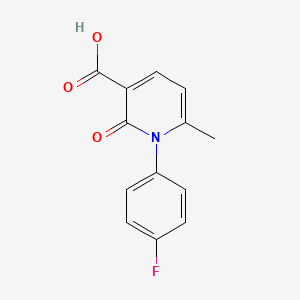
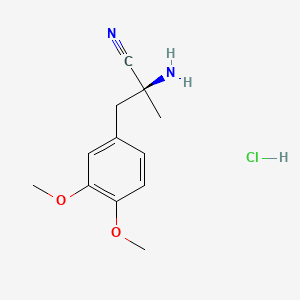
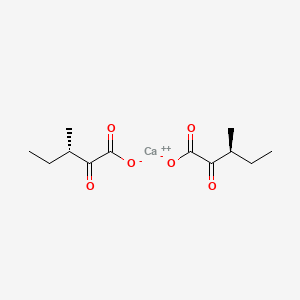
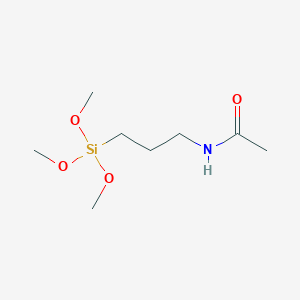

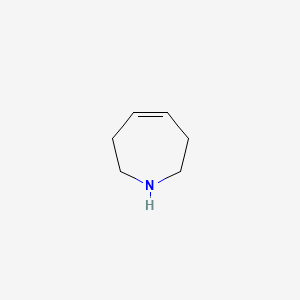
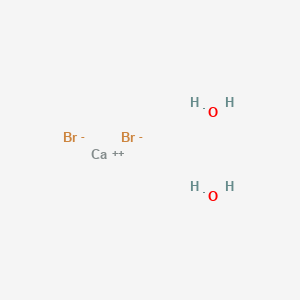
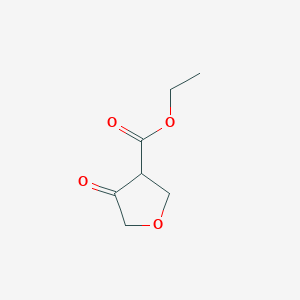

![3-ethyl-3-[[(2-ethylhexyl)oxy]methyl]Oxetane](/img/structure/B1591938.png)
